Cas no 2138207-78-8 (Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-)

Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-
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- インチ: 1S/C9H20N2O/c1-7(6-10)9(12)4-2-8(11)3-5-9/h7-8,12H,2-6,10-11H2,1H3
- InChIKey: XATDYEVZIXJOHE-UHFFFAOYSA-N
- SMILES: C1(C(C)CN)(O)CCC(N)CC1
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684363-1.0g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-684363-0.5g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-684363-10.0g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 10.0g |
$4360.0 | 2023-03-10 | ||
Enamine | EN300-684363-0.25g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.25g |
$933.0 | 2023-03-10 | ||
Enamine | EN300-684363-5.0g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 5.0g |
$2940.0 | 2023-03-10 | ||
Enamine | EN300-684363-2.5g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 2.5g |
$1988.0 | 2023-03-10 | ||
Enamine | EN300-684363-0.1g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-684363-0.05g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.05g |
$851.0 | 2023-03-10 |
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-に関する追加情報
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- (CAS No. 2138207-78-8): An Overview
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- (CAS No. 2138207-78-8) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a wide range of biological activities, making it a valuable candidate for various therapeutic applications.
The molecular structure of Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- consists of a cyclohexane ring with an amino group at the 4-position and a substituted aminoethyl group at the 1-position. The presence of these functional groups imparts the molecule with specific chemical and biological properties, which have been extensively studied in recent years.
One of the key areas of research involving Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- is its potential as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This property makes it a promising candidate for the development of new antibiotics to combat drug-resistant bacterial strains.
In addition to its antimicrobial properties, Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- has also been investigated for its anti-inflammatory effects. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in the inflammatory response. These findings suggest that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- have also been studied to evaluate its potential for clinical use. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These characteristics make it an attractive candidate for further development as a therapeutic agent.
Another area of interest is the neuroprotective effects of Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-. Recent studies have indicated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective activity is thought to be mediated by its ability to modulate intracellular signaling pathways involved in cell survival and death.
The synthesis of Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- has been optimized using modern synthetic methods to ensure high yields and purity. Various synthetic routes have been explored, including multistep reactions involving functional group manipulations and cyclization steps. These advancements in synthesis have facilitated the large-scale production of this compound for both research and commercial purposes.
Despite its promising therapeutic potential, further research is needed to fully understand the safety profile and long-term effects of Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-. Preclinical toxicity studies have shown that it is generally well-tolerated at therapeutic doses, but more extensive clinical trials are required to evaluate its efficacy and safety in human subjects.
In conclusion, Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- (CAS No. 2138207-78-8) is a versatile organic compound with a wide range of biological activities. Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a valuable candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical fields.
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